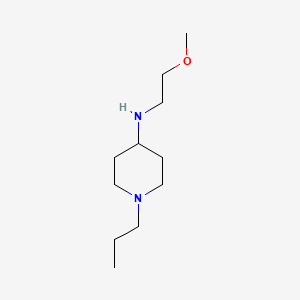

N-(2-methoxyethyl)-1-propylpiperidin-4-amine

Description

N-(2-Methoxyethyl)-1-propylpiperidin-4-amine is a piperidine derivative characterized by a propyl group at the 1-position and a 2-methoxyethylamine substituent at the 4-position. Its molecular formula is C₁₁H₂₄N₂O, with a molecular weight of 200.33 g/mol. Structurally, the compound combines a flexible piperidine backbone with a polar methoxyethyl group, balancing lipophilicity and hydrophilicity. This design may enhance solubility compared to purely alkyl-substituted analogs while retaining membrane permeability.

The compound is primarily used in research settings as an intermediate for synthesizing bioactive molecules or studying structure-activity relationships (SAR).

Properties

IUPAC Name |

N-(2-methoxyethyl)-1-propylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O/c1-3-7-13-8-4-11(5-9-13)12-6-10-14-2/h11-12H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSWSUSFBVSQBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(CC1)NCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-1-propylpiperidin-4-amine typically involves the reaction of 1-propylpiperidin-4-amine with 2-methoxyethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(2-methoxyethyl)-1-propylpiperidin-4-amine can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for reagent addition and product isolation can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-1-propylpiperidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced derivatives.

Substitution: N-(2-methoxyethyl)-1-propylpiperidin-4-amine can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Sodium hydroxide in dichloromethane at room temperature.

Major Products Formed

Oxidation: N-(2-methoxyethyl)-1-propylpiperidin-4-amine N-oxide.

Reduction: N-(2-hydroxyethyl)-1-propylpiperidin-4-amine.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxyethyl)-1-propylpiperidin-4-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.

Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.

Industry: It is used in the development of new materials and as a building block in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-1-propylpiperidin-4-amine involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation. By modulating these targets, it can influence neurotransmitter levels and activity, leading to potential therapeutic effects in neurological conditions.

Comparison with Similar Compounds

Lipophilicity vs. Solubility

- The 2-methoxyethyl group in the target compound introduces an oxygen atom, reducing logP compared to alkyl analogs like N-(butan-2-yl)-1-propylpiperidin-4-amine. This improves aqueous solubility, critical for bioavailability .

- Aromatic substituents (e.g., 4-methoxybenzyl in ) increase molecular weight and logP but enable interactions with hydrophobic enzyme pockets .

Steric and Electronic Effects

- Bulkier groups, such as the indenyl moiety in , may hinder binding to flat receptor sites but improve metabolic stability due to reduced enzymatic access .

Research Implications

The structural diversity of piperidine derivatives highlights the importance of substituent choice in drug design:

- Ether-linked groups (as in the target compound) optimize solubility without excessive hydrophilicity, making them suitable for central nervous system (CNS) targets requiring blood-brain barrier penetration.

- Aromatic substituents (e.g., benzyl, indenyl) are advantageous for targeting extracellular receptors but may limit metabolic stability.

Further studies comparing binding affinities (e.g., for neurotransmitter transporters) and metabolic profiles (e.g., cytochrome P450 interactions) are needed to validate these hypotheses.

Biological Activity

N-(2-methoxyethyl)-1-propylpiperidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological properties.

Chemical Structure and Properties

N-(2-methoxyethyl)-1-propylpiperidin-4-amine is classified as a piperidine derivative. Its structure can be represented as follows:

- Chemical Formula : C₁₁H₁₅N

- Molecular Weight : 175.25 g/mol

- SMILES Notation : CCOCCN1CCCCC1

Research indicates that compounds similar to N-(2-methoxyethyl)-1-propylpiperidin-4-amine may interact with various biological targets, including neurotransmitter receptors and enzymes involved in signal transduction pathways. The specific mechanism of action for this compound has not been extensively detailed in the literature, but it is hypothesized to modulate neurotransmitter systems, potentially impacting mood and cognitive functions.

Biological Activity Overview

The biological activity of N-(2-methoxyethyl)-1-propylpiperidin-4-amine has been evaluated through various studies focusing on its effects on different biological systems. Key findings include:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further investigation in the field of infectious diseases.

- Cytotoxicity : The cytotoxic effects on human cell lines have been assessed, revealing a dose-dependent response that warrants further exploration to determine therapeutic windows.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study conducted by Benchchem evaluated the antimicrobial properties of various piperidine derivatives, including N-(2-methoxyethyl)-1-propylpiperidin-4-amine. Results indicated that this compound showed significant activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

- Cytotoxicity Assessment : In a cytotoxicity study involving human cancer cell lines, N-(2-methoxyethyl)-1-propylpiperidin-4-amine demonstrated selective toxicity at higher concentrations (IC₅₀ = 75 µM). This finding suggests that while the compound may have therapeutic potential, careful dosing is necessary to minimize adverse effects .

- Neuropharmacological Studies : Research exploring the neuropharmacological effects of similar compounds indicates that they may influence serotonin and dopamine pathways, which could lead to applications in treating mood disorders . Further investigation into N-(2-methoxyethyl)-1-propylpiperidin-4-amine's specific receptor interactions is warranted.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(2-methoxyethyl)-1-propylpiperidin-4-amine, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via alkylation of a piperidin-4-amine precursor with 2-methoxyethyl and propyl groups. A common approach involves reacting N-protected piperidin-4-amine with alkyl halides (e.g., 2-methoxyethyl chloride and 1-bromopropane) under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents like acetonitrile. Temperature control (40–60°C) and stoichiometric excess of alkylating agents improve yield . Post-synthesis, purification via column chromatography and characterization using H/C NMR and high-resolution mass spectrometry (HRMS) are critical to confirm structural integrity .

Q. Which analytical techniques are essential for validating the purity and structural identity of N-(2-methoxyethyl)-1-propylpiperidin-4-amine?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming substituent positions on the piperidine ring. For example, H NMR can distinguish methoxyethyl (-OCHCHOCH) and propyl (-CHCHCH) groups via chemical shifts and splitting patterns. Mass spectrometry (MS) validates molecular weight, while Fourier-transform infrared spectroscopy (FTIR) confirms functional groups (e.g., amine stretching at ~3300 cm). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) .

Advanced Research Questions

Q. How can discrepancies in reported receptor-binding affinities of N-(2-methoxyethyl)-1-propylpiperidin-4-amine analogs be systematically addressed?

- Methodological Answer : Contradictory data may arise from variations in assay conditions (e.g., pH, temperature) or off-target interactions. Researchers should:

- Perform dose-response curves across multiple assays (e.g., radioligand binding vs. functional cAMP assays).

- Use computational docking studies to compare binding modes with structural analogs (e.g., piperidine derivatives with methoxyethyl substitutions).

- Validate findings with site-directed mutagenesis of suspected receptor residues .

Q. What experimental strategies mitigate risks of nitrosamine formation in amine-containing compounds like N-(2-methoxyethyl)-1-propylpiperidin-4-amine during storage?

- Methodological Answer : Secondary amines can react with nitrosating agents (e.g., nitrites) to form carcinogenic nitrosamines. Mitigation strategies include:

- Storing the compound under inert atmospheres (argon/nitrogen) at low temperatures (-20°C).

- Avoiding contact with nitrite-containing reagents or solvents.

- Regular stability testing via liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect trace nitrosamine levels .

Q. How can structure-activity relationship (SAR) studies be designed to enhance the selectivity of N-(2-methoxyethyl)-1-propylpiperidin-4-amine for neurological targets?

- Methodological Answer :

- Synthesize analogs with modified substituents (e.g., varying alkyl chain lengths or replacing methoxyethyl with ethoxyethyl).

- Screen analogs against a panel of receptors (e.g., serotonin, dopamine transporters) using competitive binding assays.

- Corrogate results with molecular dynamics simulations to identify critical hydrophobic/hydrophilic interactions .

Q. What in vitro and in vivo models are suitable for investigating the metabolic stability of N-(2-methoxyethyl)-1-propylpiperidin-4-amine?

- Methodological Answer :

- In vitro : Use hepatic microsomes or hepatocyte suspensions to assess cytochrome P450-mediated metabolism. Monitor parent compound depletion via LC-MS.

- In vivo : Administer the compound to rodent models and collect plasma/bile samples at timed intervals. Quantify metabolites using ultra-performance liquid chromatography (UPLC) coupled with quadrupole time-of-flight (Q-TOF) MS. Compare pharmacokinetic parameters (e.g., half-life, clearance) with structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.